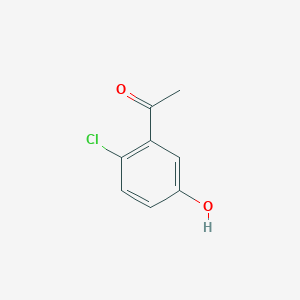

1-(2-Chloro-5-hydroxyphenyl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

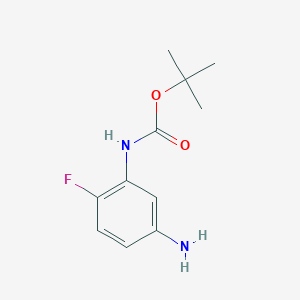

1-(2-Chloro-5-hydroxyphenyl)ethan-1-one, often referred to as 2-Chloro-5-hydroxybenzaldehyde or 2-Chloro-5-hydroxybenzyl alcohol, is an organic compound belonging to the class of aromatic aldehydes. It is a white, crystalline solid with a characteristic odor and is soluble in water, alcohols, and ethers. The compound has been widely studied due to its various applications in the scientific community, and its ability to act as a precursor to a variety of other compounds.

Applications De Recherche Scientifique

Application in Organic Chemistry

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : “1-(2-Chloro-5-hydroxyphenyl)ethan-1-one” is used in the synthesis of a series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives .

- Methods of Application : The reaction of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with 6 M hydrochloric acid in the presence of acetic acid at room temperature followed by treatment with hydrogen peroxide for 12 hours provided acid 2 bearing two chlorine substituents in the benzene ring .

- Results or Outcomes : A number of compounds were identified as potent antioxidants. Antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one has been tested to be 1.5 times higher than that of a well-known antioxidant ascorbic acid .

Application in Medicinal Chemistry

- Specific Scientific Field : Medicinal Chemistry .

- Summary of the Application : “1-(2-Chloro-5-hydroxyphenyl)ethan-1-one” is used in the synthesis of (E)-N′-(1-(5-chloro-2-hydroxyphenyl)propylidene)-4-hydroxybenzohydrazide .

- Methods of Application : A mixture of 4-hydroxybenzohydrazide (1 mmol, 152.2 mg), 1-(5-chloro-2-hydroxyphenyl)propan-1-one(184.6mg,1mmol), a few drops of glacial acetic acid, and 20 mL anhydrous ethanol was refluxed. The resulting solution was cooled to room temperature, and then left undisturbed for about several days to form yellow block crystals .

- Results or Outcomes : The 4-hydroxybenzoyl hydrazones as an important class of schiff-bases are widely investigated in coordination chemistry because of their excellent coordination properties .

Application in Difluoromethylation of Phenols

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : “1-(2-Chloro-5-hydroxyphenyl)ethan-1-one” is used in the synthesis of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one .

- Methods of Application : The reaction of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate and DMF at 120 ℃ for 2 hours provided the desired product .

- Results or Outcomes : The reaction resulted in the successful synthesis of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one .

Application in Antimicrobial Research

- Specific Scientific Field : Medicinal Chemistry .

- Summary of the Application : Derivatives of “1-(2-Chloro-5-hydroxyphenyl)ethan-1-one” have been studied for their antimicrobial properties .

- Methods of Application : The compounds were tested against various strains of bacteria and fungi, including Staphylococcus aureus, Acinetobacter baumannii, Klebsiella pneumoniae, Pseudomonas aeruginosa, Clostridioides difficile, Candida auris, and Aspergillus fumigatus .

- Results or Outcomes : The study found that some of the derivatives exhibited antimicrobial activity against the tested strains .

Application in Difluoromethylation of Phenols

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : “1-(2-Chloro-5-hydroxyphenyl)ethan-1-one” is used in the synthesis of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one .

- Methods of Application : The reaction of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate and DMF at 120 ℃ for 2 hours provided the desired product .

- Results or Outcomes : The reaction resulted in the successful synthesis of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one .

Application in Organic Synthesis

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : “1-(2-Chloro-5-hydroxyphenyl)ethan-1-one” is used in organic synthesis as an intermediate .

- Methods of Application : It is soluble in ethanol, ether, chloroform, and benzene, slightly soluble in water, and insoluble in petroleum ether . It is used in the synthesis of various organic compounds .

- Results or Outcomes : The compound is a key intermediate in the synthesis of various pharmaceuticals .

Propriétés

IUPAC Name |

1-(2-chloro-5-hydroxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5(10)7-4-6(11)2-3-8(7)9/h2-4,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNYFHXIRJVPGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60499274 |

Source

|

| Record name | 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloro-5-hydroxyphenyl)ethan-1-one | |

CAS RN |

58020-38-5 |

Source

|

| Record name | 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)

![2-[4-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1353766.png)